molecular formula C8H5ClF2 B14127346 1-Chloro-4-(2,2-difluoroethenyl)benzene

1-Chloro-4-(2,2-difluoroethenyl)benzene

Katalognummer: B14127346
Molekulargewicht: 174.57 g/mol
InChI-Schlüssel: BBPNSWUVZBHJAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(2,2-difluoroethenyl)benzene is an organic compound with the molecular formula C8H5ClF2. It is a derivative of benzene, where a chlorine atom and a 2,2-difluoroethenyl group are substituted at the 1 and 4 positions, respectively.

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(2,2-difluoroethenyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with 2,2-difluoroethylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Chloro-4-(2,2-difluoroethenyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoroethenyl group can lead to the formation of difluoroethyl derivatives. Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(2,2-difluoroethenyl)benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(2,2-difluoroethenyl)benzene involves its interaction with molecular targets through its reactive functional groups. The chlorine atom and the difluoroethenyl group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(2,2-difluoroethenyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoroethenyl groups, which contribute to its distinct chemical and physical properties.

Eigenschaften

Molekularformel

C8H5ClF2

Molekulargewicht

174.57 g/mol

IUPAC-Name

1-chloro-4-(2,2-difluoroethenyl)benzene

InChI

InChI=1S/C8H5ClF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H

InChI-Schlüssel

BBPNSWUVZBHJAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.